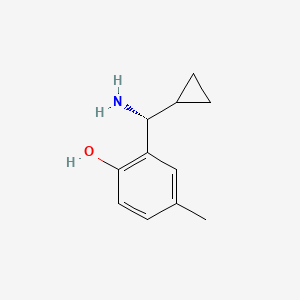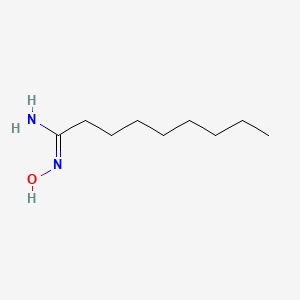
5-(Trifluoromethyl)pyrazine-2-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Trifluoromethyl)pyrazine-2-carbohydrazide is a chemical compound with the molecular formula C6H5F3N4O It is characterized by the presence of a trifluoromethyl group attached to a pyrazine ring, which is further connected to a carbohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Trifluoromethyl)pyrazine-2-carbohydrazide typically involves the following steps:
Starting Material: The synthesis begins with 5-(Trifluoromethyl)pyrazine-2-carboxylic acid.
Esterification: The carboxylic acid is converted to its methyl ester using methanol and a suitable acid catalyst.
Hydrazinolysis: The methyl ester is then treated with hydrazine hydrate to form the carbohydrazide derivative.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale esterification and hydrazinolysis reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 5-(Trifluoromethyl)pyrazine-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrazine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine oxides, while substitution can introduce various functional groups onto the pyrazine ring .
Scientific Research Applications
5-(Trifluoromethyl)pyrazine-2-carbohydrazide has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is utilized in the development of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 5-(Trifluoromethyl)pyrazine-2-carbohydrazide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The carbohydrazide moiety can form hydrogen bonds with biological targets, influencing their activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
- 5-(Trifluoromethyl)pyrazine-2-carboxylic acid
- 5-(Trifluoromethyl)pyrazine-2-carbaldehyde
- 2-Chloro-5-(trifluoromethyl)pyridine
Comparison: 5-(Trifluoromethyl)pyrazine-2-carbohydrazide is unique due to the presence of both the trifluoromethyl group and the carbohydrazide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. In contrast, similar compounds like 5-(Trifluoromethyl)pyrazine-2-carboxylic acid and 2-Chloro-5-(trifluoromethyl)pyridine may lack the carbohydrazide group, resulting in different reactivity and applications .
Properties
Molecular Formula |
C6H5F3N4O |
|---|---|
Molecular Weight |
206.13 g/mol |
IUPAC Name |
5-(trifluoromethyl)pyrazine-2-carbohydrazide |
InChI |
InChI=1S/C6H5F3N4O/c7-6(8,9)4-2-11-3(1-12-4)5(14)13-10/h1-2H,10H2,(H,13,14) |
InChI Key |
NGHXKMZRQALDJF-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=CC(=N1)C(F)(F)F)C(=O)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


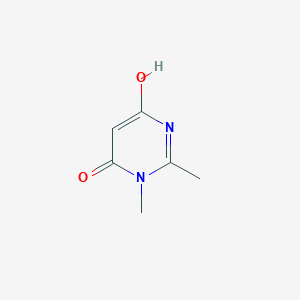
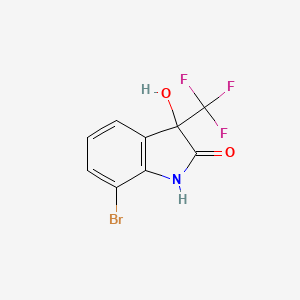
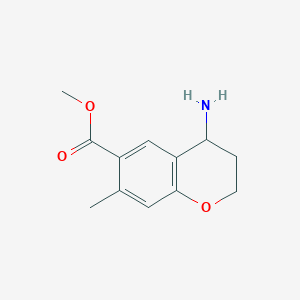
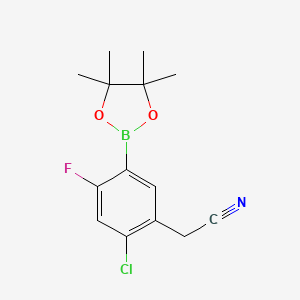
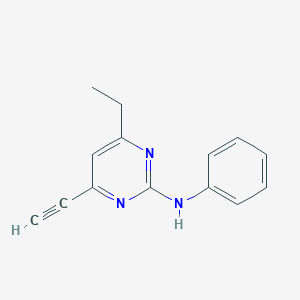
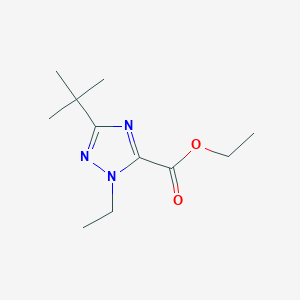
![(2S)-1-[(trifluoromethyl)sulfanyl]propan-2-aminium4-methylbenzenesulfonate](/img/structure/B13119069.png)
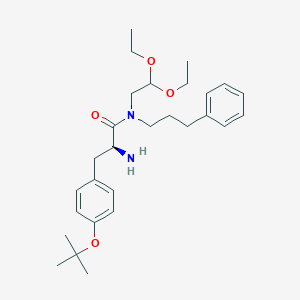
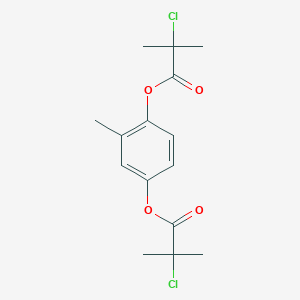
![3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-8-carbonitrile](/img/structure/B13119088.png)
